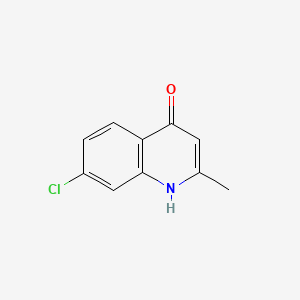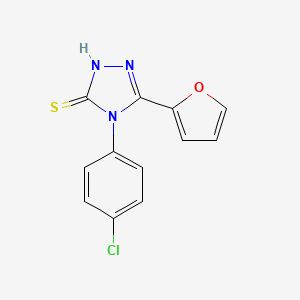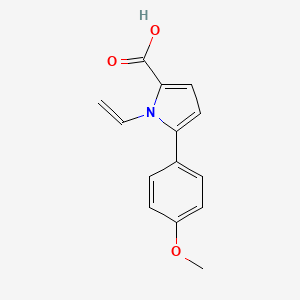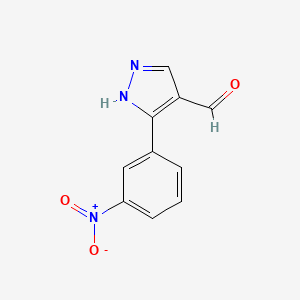
3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 2971-17-7 . It has a molecular weight of 205.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid . The InChI code for the compound is 1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,12,15H,5-6H2,(H,13,14) .
Physical And Chemical Properties Analysis
The compound has a melting point of 168-170°C . The compound is shipped at normal temperature .
科学研究应用
吲哚合成与分类
吲哚生物碱,包括衍生自 3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸的结构,极大地激发了化学家开发吲哚合成新方法的兴趣。由于在药物和有机化学中的潜在应用,人们对这些方法的兴趣与日俱增。已经提出了一种全面的吲哚合成分类,旨在整理多年来开发的不同策略。这种分类有助于理解吲哚构建的历史和现状,突出对每种策略的重要贡献,并鼓励有针对性地努力克服现有挑战 (Taber & Tirunahari,2011 年)。
杂环化合物的药理学
与 3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸结构相关的杂环化合物由于其多样的生物活性而在药理学中发挥着至关重要的作用。例如,2-氧代-3-氰基吡啶衍生物的合成和药理潜力突出了此类结构在开发治疗剂中的重要性。这些衍生物表现出一系列生物活性,包括抗癌、抗菌、抗真菌和抑制 HIV-1 的作用。这突出了探索与 3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸结构相关的化合物的合成途径和药理学对于未来药物化学研究的相关性 (Ghosh 等人,2015 年)。
吲哚衍生物对肝脏的保护作用
吲哚-3-甲醇 (I3C) 及其衍生物与 3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸相关,对慢性肝病表现出显着的保护作用。这些化合物调节与脂质代谢和解毒有关的酶,表现出抗纤维化、抗肿瘤、抗氧化和抗炎作用。这些发现表明吲哚衍生物在肝病治疗干预中的潜力,突出了与 3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸相关的化合物在药理学和毒理学中的广泛适用性 (Wang 等人,2016 年)。
药物合成中的乙酰丙酸
从 3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸的结构改造中衍生的产品乙酰丙酸在药物合成中的应用说明了该化合物在生产增值化学品方面的效用。乙酰丙酸在药物合成中的多功能性,归因于其官能团,突出了 3-(2-氧代-2,3-二氢-1H-吲哚-3-基)丙酸衍生物在创建具有成本效益和简化的药物合成途径中的潜力。这可能促进癌症治疗的进步和医用材料的开发 (Zhang 等人,2021 年)。
安全和危害
作用机制
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that result in their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that indole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
The effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, which may affect their biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with sustained modulation of cellular processes, including apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .
Metabolic Pathways
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity .
Transport and Distribution
The transport and distribution of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution .
Subcellular Localization
The subcellular localization of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and apoptosis . The precise localization of this compound within cells can determine its biological effects and therapeutic potential .
属性
IUPAC Name |
3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSVVUAHHSFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2971-17-7 |
Source


|
| Record name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)




![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)




